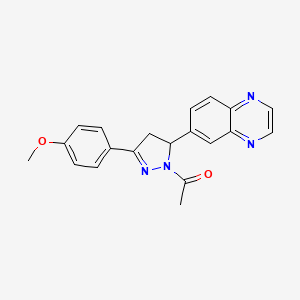
1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring, a quinoxaline moiety, and a methoxyphenyl group, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound based on existing research findings.
The compound's molecular formula is C20H18N4O2 with a molecular weight of 346.4 g/mol. Its structure includes several functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 946279-29-4 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, synthetic pyrazole carboxamides demonstrated notable anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro .
Case Study:
In a study involving synthesized pyrazoles, the compound's cytotoxicity was evaluated using the MTS assay. The results indicated an approximate 50% inhibition of cancer cell proliferation at concentrations around 100 μM, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways and have been reported to inhibit pro-inflammatory cytokines. The structural features of this compound may enhance its efficacy in reducing inflammation by targeting specific receptors involved in inflammatory responses.
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been documented extensively. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the quinoxaline moiety is particularly noted for its antimicrobial properties, making this compound a candidate for further investigation in infectious disease treatment .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes and receptors. Molecular docking studies suggest that the compound can bind effectively to various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine and ethynyl groups | Antagonist for mGluR5 | Investigational drug status |
| Quinoxaline derivatives | Quinoxaline core | Antimicrobial properties | Varied substituents affect activity |
| Pyrazole analogs | Pyrazole ring system | Anti-inflammatory effects | Diverse functionalization potential |
Eigenschaften
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-20(15-5-8-17-19(11-15)22-10-9-21-17)12-18(23-24)14-3-6-16(26-2)7-4-14/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKWUHRBMJVFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














